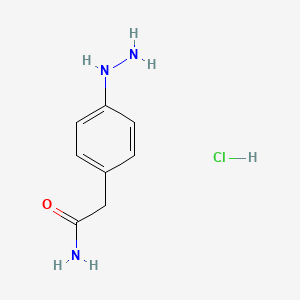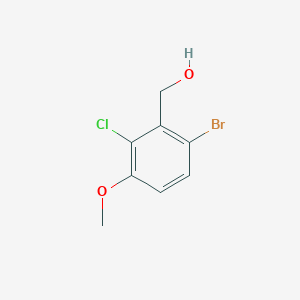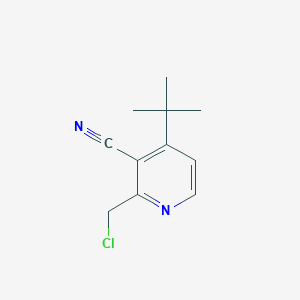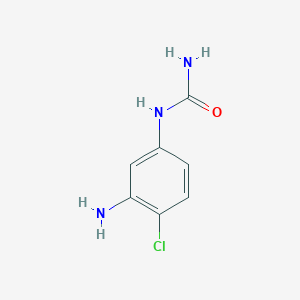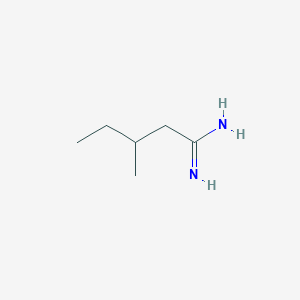
3-Methylpentanimidamide
描述
3-Methylpentanimidamide: is an organic compound with the molecular formula C6H15N2 It is a derivative of pentanimidamide, where a methyl group is attached to the third carbon of the pentane chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpentanimidamide typically involves the reaction of 3-methylpentanenitrile with ammonia or an amine under specific conditions. The reaction can be catalyzed by various agents to improve yield and efficiency. One common method involves the use of a nickel catalyst in the presence of hydrogen gas, which facilitates the reduction of the nitrile group to an imidamide group.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or crystallization to remove impurities and obtain the desired product.
化学反应分析
Types of Reactions: 3-Methylpentanimidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced further to form primary amines.
Substitution: The imidamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted imidamides or other derivatives.
科学研究应用
Chemistry: 3-Methylpentanimidamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential interactions with enzymes and proteins. It can serve as a model compound for studying imidamide-containing molecules.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
作用机制
The mechanism of action of 3-Methylpentanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidamide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Pentanimidamide: The parent compound without the methyl group.
3-Methylpentanamide: A related compound with an amide group instead of an imidamide group.
3-Methylpentanenitrile: The precursor compound used in the synthesis of 3-Methylpentanimidamide.
Uniqueness: this compound is unique due to the presence of the imidamide group, which imparts distinct reactivity and properties compared to its analogs. The methyl group at the third carbon also influences its chemical behavior and interactions, making it a valuable compound for various applications.
属性
IUPAC Name |
3-methylpentanimidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-3-5(2)4-6(7)8/h5H,3-4H2,1-2H3,(H3,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONVAZUNBHXPRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3R,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene](/img/structure/B3285914.png)
![2-(5-((3-methyloxetan-3-yl)methoxy)-1H-benzo[d]imidazol-1-yl)quinolin-8-ol](/img/structure/B3285918.png)
![tert-butyl (1-(2-(5-((3-methyloxetan-3-yl)methoxy)-1H-benzo[d]imidazol-1-yl)quinolin-8-yl)piperidin-4-yl)carbamate](/img/structure/B3285925.png)
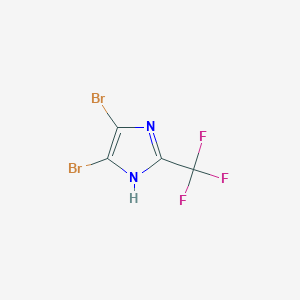
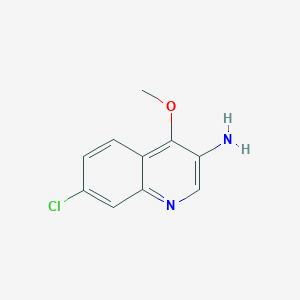
![Ethyl 4-methoxy-2-oxobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3285959.png)
![Methyl 4-acetoxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3285963.png)
